
Tert-butyl piperidin-4-ylcarbamate
Overview
Description
Tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), also known as 4-(Boc-amino)piperidine, is a Boc-protected piperidine derivative widely used as an intermediate in organic synthesis and medicinal chemistry. Its structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) group attached to the 4-amino position, providing steric protection for the amine during multi-step reactions . Key properties include:
- Molecular formula: C₁₀H₂₀N₂O₂
- Molecular weight: 200.28 g/mol
- Synonym: 4-N-(tert-Butoxycarbonyl)aminopiperidine
This compound is frequently employed in the synthesis of urea/thiourea derivatives, kinase inhibitors, and antiviral agents, as evidenced by its role in preparing intermediates for HIV-1 inhibitors and anticholinesterase compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-amino)piperidine typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method starts with 4-piperidone hydrochloride hydrate, which is treated with liquid ammonia to form 4-piperidone. This intermediate is then reduced using sodium borohydride in methanol, followed by the addition of di-tert-butyl dicarbonate in the presence of potassium carbonate to yield 4-(N-Boc-amino)piperidine .
Industrial Production Methods: Industrial production of 4-(N-Boc-amino)piperidine follows similar synthetic routes but often employs continuous flow reactions and optimized conditions to enhance yield and purity. The use of automated systems and large-scale reactors ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(N-Boc-amino)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.
Reduction Reactions: The compound can be reduced to form secondary amines or other derivatives.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidones or other oxidized products.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc protecting group.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide are typical oxidizing agents used in these reactions.
Major Products Formed:
Scientific Research Applications
4-(N-Boc-amino)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(N-Boc-amino)piperidine is primarily related to its role as a synthetic intermediate. The Boc protecting group allows for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures. In medicinal chemistry, derivatives of 4-(N-Boc-amino)piperidine can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights structural analogues of tert-butyl piperidin-4-ylcarbamate, emphasizing key differences in substituents, stereochemistry, and applications:
Physicochemical Properties
- Purity and Yield : The parent compound achieves HPLC purity >95% in optimized syntheses , while branched analogues (e.g., tert-butyl (4-methylpiperidin-4-yl)carbamate) exhibit lower yields (~56%) due to steric challenges .
- Crystallography : Stereoisomers like (3R,4R)-3-methylpiperidin-4-ylcarbamate have distinct crystal packing (space group P21), influencing solubility and bioavailability .
Biological Activity
Tert-butyl piperidin-4-ylcarbamate (TBPC) is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring, which contributes to its pharmacological properties. These structural attributes make TBPC an interesting candidate for various biochemical interactions.
1. Inhibition of Heat Shock Proteins
Research indicates that TBPC acts as an inhibitor of heat shock protein 70 (Hsp70), a critical player in cancer cell survival and proliferation. Inhibition of Hsp70 can enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms observed in tumor cells. Studies have shown that derivatives of TBPC exhibit the ability to inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer treatment.
2. Antibacterial Properties
TBPC has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . However, it shows no activity against Gram-negative bacteria such as Escherichia coli or Klebsiella pneumoniae.
Synthesis
The synthesis of TBPC can be achieved through several methods, typically involving the reaction of piperidine with tert-butyl chloroformate in the presence of a base. The following table summarizes one synthetic route along with yields and conditions:
Yield | Reaction Conditions | Operation |
---|---|---|
91% | 20°C for 16 hours | BOC-4-aminopiperidine dissolved in pyridine, treated with methanesulfonyl chloride, followed by extraction with DCM . |
The mechanism by which TBPC exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance, its ability to inhibit Hsp70 may disrupt the protective mechanisms that cancer cells employ to survive under stress conditions. Furthermore, TBPC's structural features allow it to engage in various chemical reactions, potentially leading to the formation of more complex biologically active derivatives .
Case Studies
- Cancer Research : A study explored the use of TBPC derivatives in overcoming drug resistance in cancer therapies. The results indicated that these compounds could significantly reduce tumor cell viability in vitro when combined with standard chemotherapeutic agents.
- Antimicrobial Testing : In another study, TBPC was tested against various bacterial strains, demonstrating potent activity against MRSA and VREfm while being ineffective against Gram-negative strains. This highlights its potential as a lead compound for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl piperidin-4-ylcarbamate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves the condensation of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. Key steps include:
- Protection of the amine group : Boc₂O reacts with the primary amine of 4-aminopiperidine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization (70–85%) depends on stoichiometric control and inert atmosphere .
- Common pitfalls : Incomplete Boc protection due to moisture sensitivity; side reactions with secondary amines require careful pH monitoring .
Q. How is this compound characterized analytically, and what spectral data are definitive?
- 1H NMR : Key signals include the tert-butyl group (δ 1.45 ppm, singlet, 9H), piperidine ring protons (δ 2.8–3.5 ppm for N–CH₂ and NH), and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .
- Mass spectrometry : Molecular ion peak at m/z 215.2 [M+H]+ confirms the molecular formula C₁₀H₂₀N₂O₂ .
- X-ray crystallography : Unit cell parameters (e.g., a = 10.09 Å, b = 12.81 Å, c = 14.06 Å) and space group (P2₁) validate stereochemistry .
Q. What purification methods are recommended to isolate this compound from reaction mixtures?
- Liquid-liquid extraction : DCM/water partitioning removes unreacted Boc₂O and bases .
- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves Boc-protected products from piperidine derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How does this compound serve as a key intermediate in medicinal chemistry, and what modifications enhance bioactivity?
The compound is a versatile scaffold for drug discovery:
- Alkylation/arylation : Substitution at the piperidine nitrogen (e.g., benzylation using benzyl chloride in THF) generates analogs with improved pharmacokinetic profiles .
- Boc deprotection : Treatment with HCl/dioxane exposes the primary amine for coupling with pharmacophores (e.g., pyrimidines, chalcones) to target enzymes like HIV-1 integrase or cholinesterase .
- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., nitrobenzyl) show enhanced binding to biological targets .
Q. What analytical discrepancies arise in quantifying this compound in complex matrices, and how are they resolved?
- HPLC challenges : Co-elution with byproducts (e.g., tert-butyl alcohol) can skew purity assessments. Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .
- Mass spectral interference : Fragmentation patterns overlap with Boc-protected analogs. High-resolution MS (HRMS) or tandem MS/MS distinguishes isotopic peaks .
- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) improve accuracy in concentration determination .
Q. How can reaction scalability and reproducibility be improved for industrial research applications?
- Continuous flow synthesis : Microreactors reduce reaction times (2–4 hours vs. 24 hours batch) and improve heat transfer for Boc protection .
- Automated purification : Flash chromatography systems with UV-guided fraction collection ensure batch-to-batch consistency .
- Process analytical technology (PAT) : In-line FTIR monitors Boc group incorporation in real time, minimizing side products .
Q. What mechanistic insights explain contradictory reactivity data in this compound derivatization?
Discrepancies in nitro group reduction (e.g., Pd/C vs. NaBH₄) arise from:
- Steric hindrance : The tert-butyl group slows catalytic hydrogenation, favoring alternative pathways like radical intermediates .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, while THF promotes radical mechanisms .
- pH-dependent stability : Acidic conditions (e.g., TFA) hydrolyze the carbamate, altering reaction outcomes .
Q. Methodological Notes
Properties
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZPVPIDOJLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352356 | |
Record name | tert-Butyl piperidin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73874-95-0 | |
Record name | 4-(tert-Butoxycarbonylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl piperidin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.